![molecular formula C22H25N5 B12964590 N3-Ethyl-7-(4-isopropylbenzyl)-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B12964590.png)
N3-Ethyl-7-(4-isopropylbenzyl)-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N3-Ethyl-7-(4-isopropylbenzyl)-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine is a complex organic compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their significant biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N3-Ethyl-7-(4-isopropylbenzyl)-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:
Formation of the Quinazoline Core: This can be achieved through methods such as the Aza-Diels-Alder reaction, where aniline and ethyl glyoxalate are used as substrates.
Introduction of the Pyrrolo Moiety: This step involves cyclization reactions, often using metal-catalyzed or microwave-assisted reactions.
Functional Group Modifications: The final steps involve introducing the ethyl and isopropylbenzyl groups through substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. Techniques such as continuous flow synthesis and phase-transfer catalysis can be employed to enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N3-Ethyl-7-(4-isopropylbenzyl)-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and ethyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities .
Aplicaciones Científicas De Investigación
N3-Ethyl-7-(4-isopropylbenzyl)-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N3-Ethyl-7-(4-isopropylbenzyl)-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline Derivatives: Compounds like erlotinib and gefitinib, which are used as anti-cancer agents.
Pyrroloquinazoline Derivatives: Similar compounds with variations in the substituent groups, affecting their biological activities.
Uniqueness
N3-Ethyl-7-(4-isopropylbenzyl)-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine stands out due to its unique combination of functional groups, which confer distinct biological activities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C22H25N5 |
|---|---|
Peso molecular |
359.5 g/mol |
Nombre IUPAC |
3-N-ethyl-7-[(4-propan-2-ylphenyl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine |
InChI |
InChI=1S/C22H25N5/c1-4-24-22-25-18-9-10-19-17(20(18)21(23)26-22)11-12-27(19)13-15-5-7-16(8-6-15)14(2)3/h5-12,14H,4,13H2,1-3H3,(H3,23,24,25,26) |
Clave InChI |
YQFIMEXQDWBTOJ-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NC2=C(C3=C(C=C2)N(C=C3)CC4=CC=C(C=C4)C(C)C)C(=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



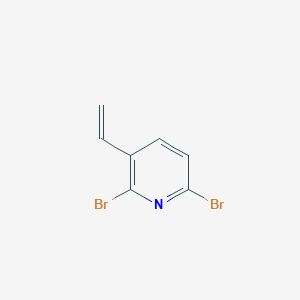

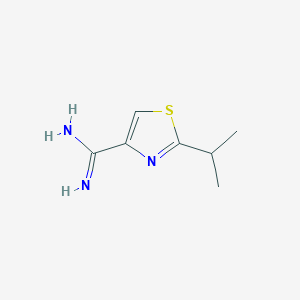
![Cobalt(2+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;hydrate](/img/structure/B12964524.png)
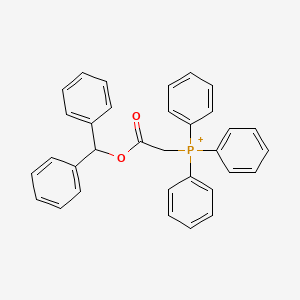
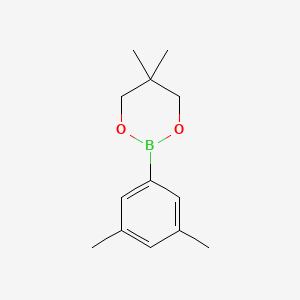
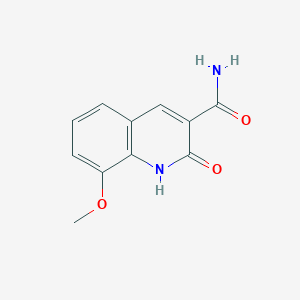
![2-(sec-Butyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12964557.png)
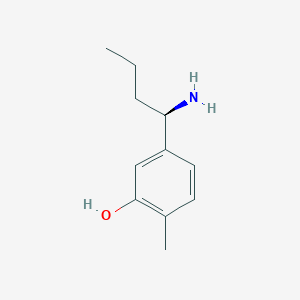
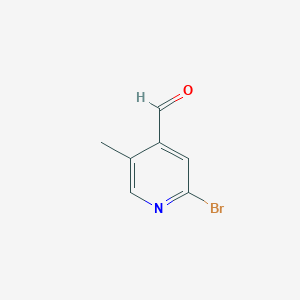
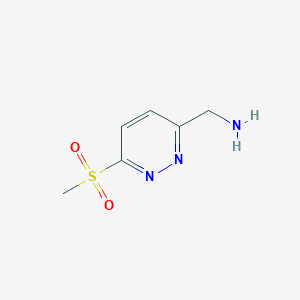
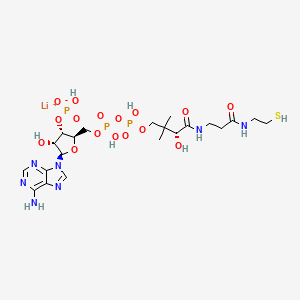
![(4S,4'S)-2,2'-Cyclopropylidenebis[4,5-dihydro-4-isopropyloxazole]](/img/structure/B12964574.png)
